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molecular formula C12H17NO4 B8355165 Tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate

Tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate

Cat. No. B8355165
M. Wt: 239.27 g/mol
InChI Key: SWYFJTIOEHAINL-UHFFFAOYSA-N
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Patent
US08754096B2

Procedure details

To a solution of tert-butyl 5,6-diethenylpyridine-3-carboxylate (19.0 g, 82 mmol) in dichloromethane (821 mL) at −78° C. was added ozone gas. The ozone bubbled though the solution until saturated (1 h). Nitrogen gas was then bubbled through the solution. The mixture was diluted with methanol (821 mL) and sodium borohydride (7.77 g, 205 mmol) was added. After 15 min, the mixture was quenched with saturated aqeuous sodium bicarbonate and washed with dichloromethane (3×). The combined organics were washed with brine, dried with magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→15% methanol/dichloromethane) gave the title compound. MS: m/z=240.3 (M+1).
Quantity
19 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
821 mL
Type
solvent
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step Two
Quantity
821 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:6]=[N:7][C:8]=1[CH:9]=C)=C.[O:18]=[O+][O-].[BH4-].[Na+].[CH3:23][OH:24]>ClCCl>[OH:24][CH2:23][C:3]1[CH:4]=[C:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:6]=[N:7][C:8]=1[CH2:9][OH:18] |f:2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(=C)C=1C=C(C=NC1C=C)C(=O)OC(C)(C)C
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
821 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.77 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
821 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ozone bubbled though the solution until saturated (1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was then bubbled through the solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated aqeuous sodium bicarbonate
WASH
Type
WASH
Details
washed with dichloromethane (3×)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% dichloromethane→15% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC=1C=C(C=NC1CO)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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